molecular formula C11H7N3O B13316493 5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile

5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile

Cat. No.: B13316493
M. Wt: 197.19 g/mol
InChI Key: WWTJTDNYQCYQKN-UHFFFAOYSA-N
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Description

5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C11H7N3O. It is a derivative of benzonitrile, featuring a formyl group at the 5-position and a pyrazolyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzonitrile with pyrazole in the presence of a base, followed by formylation using formic acid or a formylating agent . The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include continuous flow reactors and the use of more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both formyl and pyrazolyl groups, which confer distinct reactivity and potential biological activity. The formyl group allows for further functionalization, while the pyrazolyl group provides a versatile scaffold for interactions with various targets .

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

5-formyl-2-pyrazol-1-ylbenzonitrile

InChI

InChI=1S/C11H7N3O/c12-7-10-6-9(8-15)2-3-11(10)14-5-1-4-13-14/h1-6,8H

InChI Key

WWTJTDNYQCYQKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)C#N

Origin of Product

United States

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